molecular formula C17H16IN3O4S B10886640 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-iodo-6-methoxyphenyl 4-methoxybenzoate

4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-iodo-6-methoxyphenyl 4-methoxybenzoate

Cat. No.: B10886640
M. Wt: 485.3 g/mol
InChI Key: AHUNBHYCBZIHFQ-AWQFTUOYSA-N
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Description

4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL 4-METHOXYBENZOATE is a complex organic compound with a molecular formula of C17H16IN3O4S . This compound is known for its unique chemical structure, which includes an iodo group, a methoxy group, and a hydrazono group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL 4-METHOXYBENZOATE involves multiple steps. One common method includes the reaction of 2-iodo-6-methoxyphenyl 4-methoxybenzoate with aminocarbothioyl hydrazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The iodo group in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL 4-METHOXYBENZOATE is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL 4-METHOXYBENZOATE include:

  • 4-[(E)-(Carbamothioylhydrazono)methyl]-2-iodo-6-methoxyphenyl 4-methoxybenzoate
  • 4-((E)-{[2-(ANILINOCARBONYL)ANILINOACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 4-METHOXYBENZOATE

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C17H16IN3O4S

Molecular Weight

485.3 g/mol

IUPAC Name

[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-iodo-6-methoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C17H16IN3O4S/c1-23-12-5-3-11(4-6-12)16(22)25-15-13(18)7-10(8-14(15)24-2)9-20-21-17(19)26/h3-9H,1-2H3,(H3,19,21,26)/b20-9+

InChI Key

AHUNBHYCBZIHFQ-AWQFTUOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2I)/C=N/NC(=S)N)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2I)C=NNC(=S)N)OC

Origin of Product

United States

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